
1-(2-Butoxyethenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyethenyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a butoxyethenyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(2-butoxyethenyl)-4-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with butyl vinyl ether in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-(2-Butoxyethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions include the use of Lewis acids as catalysts.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(2-Butoxyethenyl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, including solvents and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-butoxyethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(2-Butoxyethenyl)-4-methoxybenzene can be compared with other similar compounds, such as:
2-Butoxyethanol: Known for its use as a solvent in various industrial applications.
4-Methoxybenzaldehyde: Used as an intermediate in the synthesis of fragrances and pharmaceuticals.
Butyl Vinyl Ether: Employed in the production of polymers and resins.
Properties
CAS No. |
197729-34-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-butoxyethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-3-4-10-15-11-9-12-5-7-13(14-2)8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
NCKQHQMCDKJOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
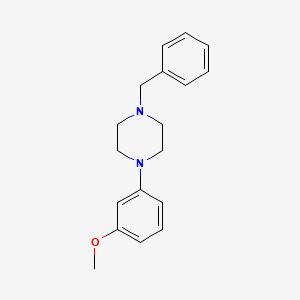
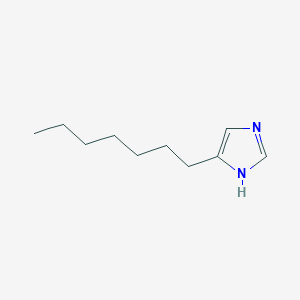
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
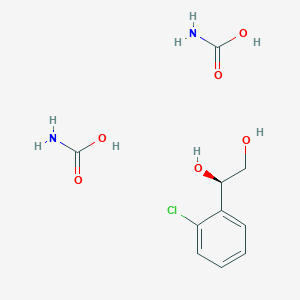
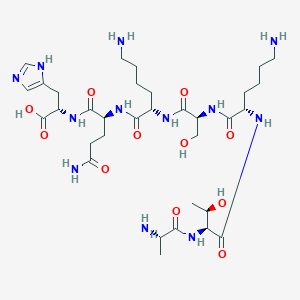
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
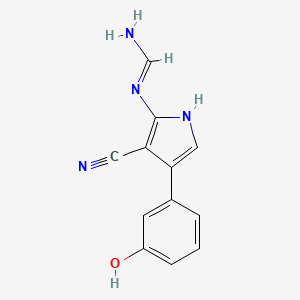
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
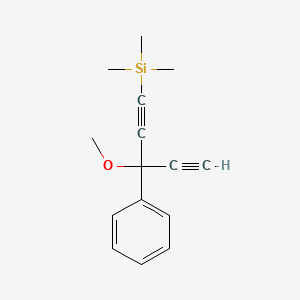
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)
